8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: is a chemical compound with the molecular formula C9H10BrNO. It is a member of the oxazepine family, characterized by a seven-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the bromination of 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with KMnO4 can produce a carboxylic acid derivative .
Scientific Research Applications
Chemistry: 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe the structure and function of proteins and nucleic acids .
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications .
Mechanism of Action
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target . Additionally, the oxazepine ring can engage in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine:
8-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
8-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Contains a fluorine atom, which can significantly alter the compound’s properties due to the strong electronegativity of fluorine.
Uniqueness: 8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNXHSHDIGSPKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743660 |
Source
|
Record name | 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215074-47-7 |
Source
|
Record name | 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215074-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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